molecular formula C13H10N2O3 B14885887 n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide

n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide

Cat. No.: B14885887
M. Wt: 242.23 g/mol
InChI Key: JNJDQIQJAWUSCC-UHFFFAOYSA-N
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Description

n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide: is a synthetic organic compound characterized by the presence of a furan ring and a cyanomethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide typically involves the reaction of 4-(cyanomethoxy)aniline with furan-2-carboxylic acid. The reaction is facilitated by coupling agents such as EDC∙HCl and HOBt, which promote the formation of the amide bond . The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific molecular pathways .

Medicine: The compound’s ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents. Its derivatives are being explored for their potential to treat various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide involves the activation of apoptotic pathways in cancer cells. The compound interacts with molecular targets such as the Fas death receptor, leading to the activation of caspases and subsequent cell death. Additionally, it can induce cell cycle arrest by up-regulating p53 and p21, which are key regulators of the cell cycle .

Comparison with Similar Compounds

  • n-(4-Aminophenyl)furan-2-carboxamide
  • n-(4-Methoxystyryl)phenyl)furan-2-carboxamide
  • Furan-2-carboxamide derivatives

Uniqueness: n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide stands out due to the presence of the cyanomethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a versatile building block for various applications .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

N-[4-(cyanomethoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C13H10N2O3/c14-7-9-17-11-5-3-10(4-6-11)15-13(16)12-2-1-8-18-12/h1-6,8H,9H2,(H,15,16)

InChI Key

JNJDQIQJAWUSCC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OCC#N

Origin of Product

United States

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